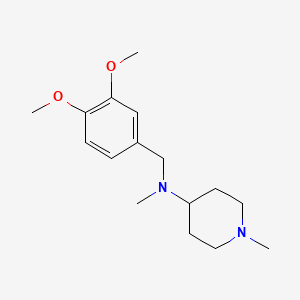

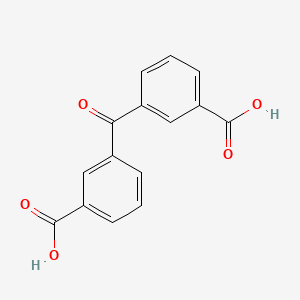

N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, Leea et al. (2000) synthesized an analog, highlighting the use of reductive alkylation techniques which could be applicable to the synthesis of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine. This method underscores the significance of selecting appropriate precursors and reaction conditions for achieving high yields and specificity in the synthesis process (Leea et al., 2000).

Molecular Structure Analysis

The structural analysis of similar compounds involves advanced techniques like X-ray diffraction and NMR spectroscopy. Si-jia (2011) detailed the crystal structure of a related piperidine derivative, providing insights into the nonplanar molecular conformation and the spatial arrangement of substituents which could be reflective of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine's structure (Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives vary widely, including processes like N-alkylation and reductive amination. Grunder-Klotz and Ehrhardt (1991) demonstrated the use of the 3,4-dimethoxybenzyl group as a protective moiety in the synthesis of thiazetidine derivatives, which suggests similar protective strategies could be applicable in modifying N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in different environments. The detailed crystallographic analysis by Si-jia (2011) for a related compound provides a basis for inferring the physical properties of N-(3,4-dimethoxybenzyl)-N,1-dimethyl-4-piperidinamine, including its crystalline form and stability (Si-jia, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for the compound's application in synthesis and its potential biological activity. The protective role of the 3,4-dimethoxybenzyl group discussed by Grunder-Klotz and Ehrhardt (1991) illustrates the compound's potential for selective reactivity and its implications for synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-17-9-7-14(8-10-17)18(2)12-13-5-6-15(19-3)16(11-13)20-4/h5-6,11,14H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAOJZMNOFZDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)

![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)

![2-(1H-benzimidazol-2-yl)-3-[(4-ethoxyphenyl)amino]acrylonitrile](/img/structure/B5665318.png)

![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)

![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)

![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)

![(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)

![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)